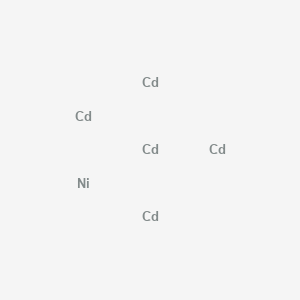

Cadmium;nickel

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

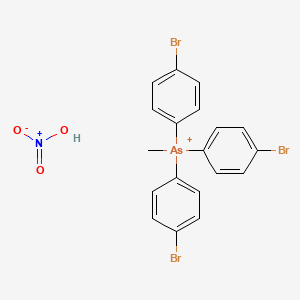

The cadmium nickel compound is a combination of cadmium and nickel elements. Cadmium is a soft, bluish-white metal that is often found alongside zinc ores . Nickel is a silvery-white metal known for its high corrosion resistance and ability to withstand extreme temperatures. The cadmium nickel compound is primarily known for its use in nickel-cadmium batteries, which are widely used in various applications due to their high energy density and long cycle life .

Synthetic Routes and Reaction Conditions:

Homogeneous Precipitation Method: Cadmium carbonate particles are prepared by homogeneous precipitation from an aqueous solution containing urea and cadmium sulfate.

Extraction and Separation: Cadmium and nickel can be extracted and separated from sulfuric acid solutions using salts of bis(2,4,4-trimethylpentyl)dithiophosphinic acid (Cyanex 301) and amines.

Industrial Production Methods:

Electrolytic Process: In the industrial production of cadmium, zinc sulfide ores are roasted to convert them into zinc oxide, during which cadmium becomes concentrated in the fumes.

Calcination Process: The as-prepared cadmium carbonate particles and nickel hydroxy carbonate coating precursors are converted into their oxide forms by calcination at 700°C.

Types of Reactions:

Oxidation: Cadmium and nickel can undergo oxidation reactions.

Reduction: During the charging process of nickel-cadmium batteries, cadmium hydroxide is reduced to metallic cadmium.

Substitution: Cadmium and nickel can participate in substitution reactions, particularly in the context of battery recycling and metal recovery.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen and other oxidizing agents can be used to oxidize cadmium and nickel compounds.

Reducing Agents: Hydrogen and other reducing agents can be used to reduce cadmium and nickel compounds.

Major Products Formed:

Cadmium Oxide: Formed from the oxidation of cadmium hydroxide.

Nickel Hydroxy Carbonate: Formed during the coating process of cadmium carbonate particles.

Chemistry:

Catalysts: Cadmium and nickel compounds are used as catalysts in various chemical reactions.

Pigments: Cadmium compounds are used in pigments for their brilliant colors.

Biology and Medicine:

Toxicity Studies: Cadmium is studied for its toxic effects on human health and the environment.

Industry:

Mécanisme D'action

The cadmium nickel compound exerts its effects through various molecular targets and pathways:

Redox Reactions: In nickel-cadmium batteries, cadmium undergoes redox reactions, changing its oxidation state from 0 to 2+ during discharge and vice versa during charging.

Reactive Oxygen Species (ROS) Generation: Cadmium exposure generates ROS, promoting an inflammatory microenvironment and facilitating malignant transformations.

Comparaison Avec Des Composés Similaires

Nickel-Metal Hydride (NiMH) Batteries: Compared to nickel-cadmium batteries, nickel-metal hydride batteries have a higher energy density and are less toxic.

Lithium-Ion Batteries: These batteries have a higher energy density and longer cycle life compared to nickel-cadmium batteries but are more expensive.

Uniqueness:

Propriétés

Numéro CAS |

12515-19-4 |

|---|---|

Formule moléculaire |

Cd5Ni |

Poids moléculaire |

620.8 g/mol |

Nom IUPAC |

cadmium;nickel |

InChI |

InChI=1S/5Cd.Ni |

Clé InChI |

YSTHBVQTAJBQES-UHFFFAOYSA-N |

SMILES canonique |

[Ni].[Cd].[Cd].[Cd].[Cd].[Cd] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol](/img/structure/B14725077.png)

acetic acid](/img/structure/B14725083.png)

![6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14725085.png)

![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)